伊鲁丁 M

描述

Synthesis Analysis

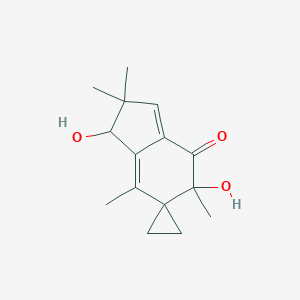

The sesquiterpene illudin M was first isolated from the culture broth of Omphalotus olearius mushrooms . After a pre-activating reduction of its enone by NADPH-dependent oxido-reductases or glutathione, it can alkylate DNA, RNA, and proteins via opening of the spirocyclopropane and thereby induce apoptotic cell death .Molecular Structure Analysis

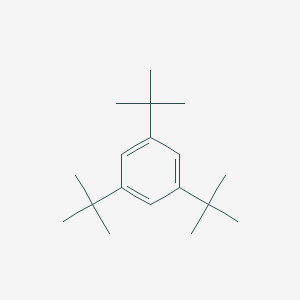

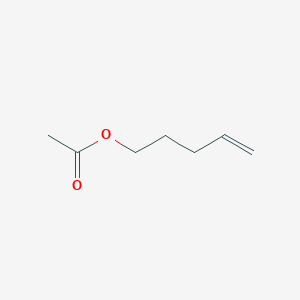

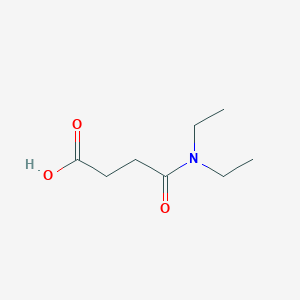

Illudin M has a chemical formula of C15H20O3, an exact mass of 248.14, and a molecular weight of 248.320 . It is characterized by a spirocyclopropyl-substituted fused 6,5-bicyclic ring system .Chemical Reactions Analysis

Illudin M is known to alkylate DNA, RNA, and proteins via opening of the spirocyclopropane, thereby inducing apoptotic cell death . It has been observed to kill malignant glioma cells as well as primary neurons and astrocytes at similarly low concentrations .Physical And Chemical Properties Analysis

Illudin M is a fungal secondary metabolite with a characteristic spirocyclopropyl-substituted fused 6,5-bicyclic ring system . It exhibits diverse pharmacophores with a high degree of structural complexity .科学研究应用

Antitumor Effects

Illudin M has been found to have antitumor effects . It is particularly effective in killing malignant glioma cells . However, it also affects primary neurons and astrocytes at similarly low concentrations . The fungal metabolite illudin M is indiscriminately cytotoxic in cancer and non-malignant cells .

Brain Tumor Models

A new retinoate of the fungal cytotoxin Illudin M has shown promising results in brain tumor models . The ester of Illudin M was distinctly more cytotoxic in highly dedifferentiated U87 glioma cells than in neurons . This suggests that Illudin M retinoate could be a promising drug candidate for brain tumors .

Selective Toxicity for Myelocytic Leukemia

The illudins, including Illudin M, show selective toxicity for myelocytic leukemia and other carcinoma cells . This makes them potential candidates for targeted cancer therapies .

Anticancer Agents

Illudin M and its derivatives have been used as base molecules for the development of new anticancer agents . They have shown strong activity against some resistant tumor cell lines . A semisynthetic derivative of illudin S (Irofulven) has even entered phase II clinical trials for the treatment of castration-resistant metastatic prostate cancer .

Improved Therapeutic Index

Several semisynthetic Illudin M derivatives have shown an increased in vitro selectivity and improved therapeutic index against certain tumor cell lines . This has encouraged further investigation into the potential of Illudin M as a therapeutic agent .

Production Process Optimization

There has been significant work done on the optimization of the production process for Illudin M . This is to ensure a sustainable supply of the natural compound, which is produced by Basidiomycota of the genus Omphalotus . This is crucial for supporting medicinal chemistry studies and future preclinical and clinical development .

作用机制

Target of Action

Illudin M, a fungal sesquiterpene, primarily targets DNA, RNA, and proteins . It is known to be indiscriminately cytotoxic in both cancer and non-malignant cells .

Mode of Action

Illudin M interacts with its targets through a unique activation mechanism. After a pre-activating reduction of its enone by NADPH-dependent oxido-reductases or glutathione, Illudin M can alkylate DNA, RNA, and proteins via opening of the spirocyclopropane, thereby inducing apoptotic cell death .

Biochemical Pathways

The biochemical pathways affected by Illudin M are primarily related to DNA synthesis/replication, cell arrest, and induction of apoptosis . The compound’s reactivity towards nucleophiles is facilitated by a unique activation mechanism to form electrophilic intermediates that react with bionucleophiles, such as DNA bases .

Pharmacokinetics

It is known that illudin m is a base molecule for the development of new anticancer agents due to its strong activity against some resistant tumor cell lines . Semisynthetic derivatives of Illudin M have shown increased in vitro selectivity and improved therapeutic index against certain tumor cell lines .

Result of Action

Illudin M has been found to kill malignant glioma cells as well as primary neurons and astrocytes at similarly low concentrations . It destroys their microtubule and glial fibrillary acidic protein (GFAP) networks . Its indiscriminate toxicity has prevented clinical applications .

Action Environment

The action of Illudin M can be influenced by environmental factors. For instance, the production of Illudin M by Basidiomycota of the genus Omphalotus can be optimized by controlling growth of biomass with a carefully timed pH-shift combined with an improved precursor-feeding strategy . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as pH and nutrient availability.

安全和危害

未来方向

Illudin M derivatives have shown improved in vitro selectivity towards cancer cells, encouraging further investigation . This requires a stable supply of the precursor, which is produced by Basidiomycota of the genus Omphalotus . A robust biotechnological process has been developed to deliver illudin M in quantities sufficient to support medicinal chemistry studies and future preclinical and clinical development .

属性

IUPAC Name |

(1S,5R)-1,5-dihydroxy-2,2,5,7-tetramethylspiro[1H-indene-6,1'-cyclopropane]-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8-10-9(7-13(2,3)12(10)17)11(16)14(4,18)15(8)5-6-15/h7,12,17-18H,5-6H2,1-4H3/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMDIQLUNODCTG-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C=C2C(=O)C(C13CC3)(C)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(C=C2C(=O)[C@](C13CC3)(C)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031276 | |

| Record name | Illudin M | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Illudin M | |

CAS RN |

1146-04-9 | |

| Record name | Illudin M | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Illudin M | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Illudin M | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Illudin M | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ILLUDIN M | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ASO6A4L61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)